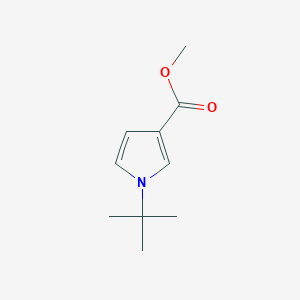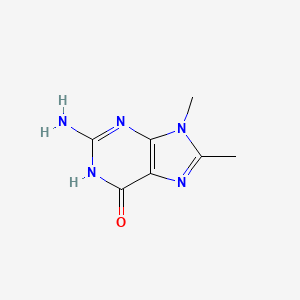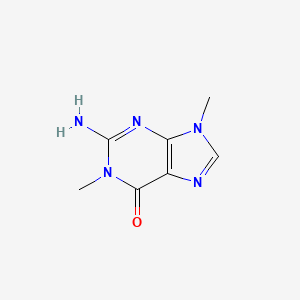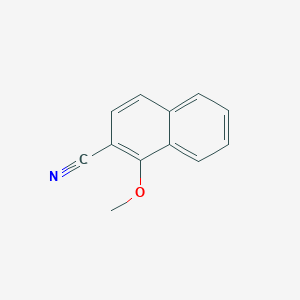
4-(1H-pyrazol-1-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine: est un composé hétérocyclique qui combine un cycle pyrazole avec un cycle pyridine. Ce composé est connu pour ses diverses applications en synthèse organique et en chimie médicinale. Il est souvent utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques en raison de ses propriétés structurelles uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine peut être réalisée selon plusieurs méthodes. Une méthode courante implique la réaction de la 2,4-pyridinedione avec de l'hydrazine en milieu acide . Cette réaction nécessite généralement une température et un pH contrôlés pour assurer la formation du produit souhaité.
Méthodes de production industrielle: Dans un contexte industriel, la production du chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine implique souvent des réactions en lots à grande échelle. Le processus peut inclure des étapes telles que la purification par recristallisation et le séchage pour obtenir le composé sous sa forme pure. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels sont essentiels pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions: Le chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution: Il peut participer à des réactions de substitution nucléophile, où le cycle pyrazole ou pyridine est substitué par différents groupes fonctionnels.
Réactifs et conditions courantes:
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés:
Oxydation: Formation de dérivés pyrazole-pyridine avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction: Formation de dérivés pyrazole-pyridine réduits.
Substitution: Formation de composés pyrazole-pyridine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Chimie: Le chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine est largement utilisé comme bloc de construction en synthèse organique. Il sert de précurseur pour la synthèse de composés hétérocycliques plus complexes.
Biologie: En recherche biologique, ce composé est utilisé pour étudier les interactions enzymatiques et comme ligand dans le développement d'inhibiteurs enzymatiques.
Industrie: Dans l'industrie chimique, le chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine est utilisé dans la production d'agrochimiques et comme catalyseur dans diverses réactions chimiques .
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La structure du composé lui permet de s'insérer dans le site actif de l'enzyme, empêchant le substrat de se lier et inhibant ainsi la fonction de l'enzyme .
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Chlorhydrate de 4-(1H-pyrazol-1-yl)aniline
- 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
- 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
Comparaison: Le chlorhydrate de 4-(1H-pyrazol-1-yl)pyridine est unique en raison de sa combinaison spécifique de cycles pyrazole et pyridine, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il offre un équilibre unique entre stabilité et réactivité, ce qui le rend particulièrement utile dans diverses applications .
Propriétés
Numéro CAS |
1357589-48-0 |
|---|---|
Formule moléculaire |
C8H8ClN3 |
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
4-pyrazol-1-ylpyridine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1-7H;1H |
Clé InChI |
ISRBSWSXXXYJDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)






![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)

